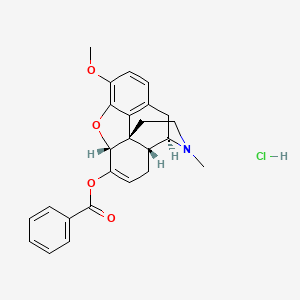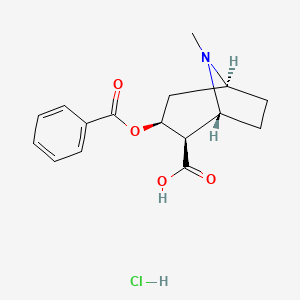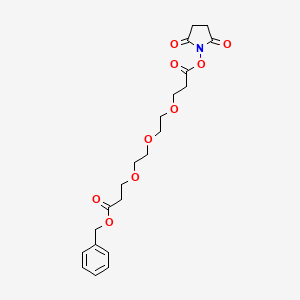![molecular formula C23H24Cl2N2O6S B606086 ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate CAS No. 2244451-48-5](/img/structure/B606086.png)
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Descripción general
Descripción
BI-4916 es un profármaco éster del inhibidor altamente potente BI-4924, que se dirige a la enzima 3-fosfoglicerato deshidrogenasa (PHGDH). PHGDH cataliza el primer paso de la biosíntesis de serina de novo aguas abajo de la glucólisis y es la enzima limitante de la velocidad de la vía. BI-4916 es permeable a las células y se somete a la captación celular seguida de hidrólisis a BI-4924, lo que permite el enriquecimiento intracelular del compuesto activo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: BI-4916 se sintetiza como un profármaco éster de BI-4924. La ruta sintética implica la esterificación de BI-4924 con reactivos apropiados bajo condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle.
Métodos de producción industrial: La producción industrial de BI-4916 implicaría procesos de esterificación a gran escala, asegurando una alta pureza y rendimiento. El proceso se optimizaría para la escalabilidad, la rentabilidad y el cumplimiento de las normas reglamentarias.
Análisis De Reacciones Químicas
Tipos de reacciones: BI-4916 se somete a hidrólisis para formar BI-4924, su forma activa. Esta hidrólisis es una reacción clave que ocurre intracelularmente, lo que permite que el compuesto ejerza sus efectos inhibitorios sobre PHGDH.
Reactivos y condiciones comunes: La hidrólisis de BI-4916 a BI-4924 generalmente ocurre bajo condiciones fisiológicas dentro de la célula. Los reactivos y condiciones específicos para otras reacciones que involucran BI-4916 no están ampliamente documentados.
Productos principales: El producto principal de la hidrólisis de BI-4916 es BI-4924, que es el inhibidor activo de PHGDH .
Aplicaciones Científicas De Investigación
BI-4916 se utiliza principalmente en la investigación científica para estudiar la inhibición de PHGDH y sus efectos sobre el metabolismo celular. PHGDH se amplifica o se sobreexpresa en un subconjunto de tumores, incluidos el melanoma y los cánceres de mama triple negativo. Las aplicaciones de investigación incluyen:
Investigación del cáncer: BI-4916 se utiliza para investigar el papel de PHGDH en el metabolismo y la proliferación de las células cancerosas. Ayuda a comprender la dependencia de ciertas células cancerosas en la biosíntesis de serina.
Estudios metabólicos: El compuesto se utiliza para estudiar las vías metabólicas que involucran la biosíntesis de serina y el impacto de la inhibición de PHGDH en estas vías.
Desarrollo de fármacos: BI-4916 sirve como un compuesto de herramienta para desarrollar nuevos agentes terapéuticos que se dirigen a PHGDH para el tratamiento del cáncer
Mecanismo De Acción
BI-4916 ejerce sus efectos al ser hidrolizado a BI-4924, que es un inhibidor potente de PHGDH. PHGDH cataliza la conversión de 3-fosfoglicerato a 3-fosfohidroxipiruvato de una manera dependiente de NAD. Al inhibir PHGDH, BI-4924 interrumpe la vía de biosíntesis de serina, lo que lleva a niveles reducidos de serina y afecta el metabolismo celular. Esta inhibición es particularmente efectiva en las células cancerosas que dependen de la biosíntesis de serina para el crecimiento y la supervivencia .
Compuestos similares:
BI-4924: La forma activa de BI-4916, inhibe directamente PHGDH.
BI-5583: Un compuesto de control negativo utilizado en experimentos que involucran BI-4916.
NCT-503: Otro inhibidor de PHGDH con un mecanismo de acción diferente.
CBR-5884: Un inhibidor de PHGDH con propiedades bioquímicas distintas.
Singularidad de BI-4916: BI-4916 es único debido a su naturaleza de profármaco, lo que permite una mejor absorción celular e hidrólisis intracelular al inhibidor activo BI-4924. Esta propiedad lo hace particularmente útil para experimentos celulares y para estudiar los efectos intracelulares de la inhibición de PHGDH .
Comparación Con Compuestos Similares
BI-4924: The active form of BI-4916, directly inhibits PHGDH.
BI-5583: A negative control compound used in experiments involving BI-4916.
NCT-503: Another PHGDH inhibitor with a different mechanism of action.
CBR-5884: A PHGDH inhibitor with distinct biochemical properties.
Uniqueness of BI-4916: BI-4916 is unique due to its prodrug nature, allowing for better cellular uptake and intracellular hydrolysis to the active inhibitor BI-4924. This property makes it particularly useful for cellular experiments and studying the intracellular effects of PHGDH inhibition .
Propiedades
IUPAC Name |
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O6S/c1-4-33-20(29)12-34(31,32)15-7-5-14(6-8-15)17(11-28)26-23(30)19-10-16-18(27(19)3)9-13(2)21(24)22(16)25/h5-10,17,28H,4,11-12H2,1-3H3,(H,26,30)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDAVCLCBXIYPW-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)





![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)





